

# Tersolisib: A Technical Guide to a Mutant-Selective PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tersolisib |           |
| Cat. No.:            | B15542504  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Tersolisib** (formerly STX-478) is a next-generation, orally bioavailable, and central nervous system (CNS)-penetrant small molecule that acts as a highly selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Developed to specifically target tumors harboring mutations in the PIK3CA gene while sparing the wild-type (WT) enzyme, **Tersolisib** offers the potential for an improved therapeutic window and a more favorable safety profile compared to earlier generation, non-selective PI3K inhibitors. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in numerous solid tumors, and activating mutations in PIK3CA are among the most common oncogenic drivers, particularly in breast, gynecological, and head and neck cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Tersolisib**, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental methodologies.

### **Discovery and Development**

**Tersolisib** was originated by Scorpion Therapeutics, where it was known as STX-478, before being acquired by Eli Lilly and Company. The discovery of **Tersolisib** stemmed from a comprehensive hit-finding campaign aimed at identifying mutant-selective chemical matter that binds to a previously unknown allosteric site on PI3Kα.[1] This approach was designed to overcome the limitations of existing PI3K inhibitors, which often exhibit dose-limiting toxicities,







such as hyperglycemia and rash, due to the inhibition of wild-type PI3Kα in healthy tissues.[1] By selectively targeting the mutant forms of the enzyme, **Tersolisib** was developed to maximize anti-tumor activity while minimizing off-target effects.[1][2]

The synthesis of **Tersolisib** (referred to as Compound 80 in the patent literature) is detailed in patent WO2022/265993.[2] The development of **Tersolisib** has progressed to clinical evaluation in the PIKALO-1 (NCT05768139) and PIKALO-2 Phase 1/2 and Phase 3 trials, respectively, for patients with advanced solid tumors harboring PIK3CA mutations.[3][4]

### **Mechanism of Action**

**Tersolisib** is an allosteric inhibitor that selectively binds to a cryptic pocket in mutant forms of the p110α catalytic subunit of PI3Kα.[5] This binding prevents the activation of PI3Kα, thereby inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. By blocking the PI3K/AKT/mTOR signaling cascade, **Tersolisib** effectively inhibits cell growth, proliferation, and survival in cancer cells that are dependent on this pathway due to activating PIK3CA mutations.[6]

The key innovation of **Tersolisib** lies in its selectivity for mutant PI3K $\alpha$  over the wild-type enzyme. This selectivity is particularly pronounced for the common H1047R kinase domain mutation.[7] This specificity is intended to reduce on-target, off-tumor toxicities associated with the inhibition of wild-type PI3K $\alpha$ , which plays a crucial role in normal metabolic processes, including glucose homeostasis.[8]





Click to download full resolution via product page

Figure 1: Tersolisib's Mechanism of Action in the PI3K/AKT/mTOR Pathway.

# Preclinical Data Biochemical and Cellular Activity

**Tersolisib** has demonstrated potent and selective inhibition of mutant PI3K $\alpha$  in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against various PI3K $\alpha$  isoforms are summarized in Table 1. Notably, **Tersolisib** exhibits 14-fold greater selectivity for the H1047R mutant over wild-type PI3K $\alpha$ .[7][8] In cellular assays, **Tersolisib** selectively inhibited the phosphorylation of AKT (a downstream marker of PI3K activity) in cell lines harboring the H1047R mutation.[2]



| Target                                                                   | IC50 (nmol/L) |
|--------------------------------------------------------------------------|---------------|
| ΡΙ3Κα Η1047R                                                             | 9.4           |
| ΡΙ3Κα Ε545Κ                                                              | 71            |
| ΡΙ3Κα Ε542Κ                                                              | 113           |
| PI3Kα Wild-Type                                                          | 131           |
| Table 1: Biochemical Potency of Tersolisib Against Pl3Kα Isoforms.[7][8] |               |

### **In Vivo Efficacy**

The anti-tumor activity of **Tersolisib** has been evaluated in various cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models. In these preclinical models, **Tersolisib** demonstrated robust and durable tumor regression, both as a monotherapy and in combination with other standard-of-care agents.[1] The efficacy of **Tersolisib** was shown to be comparable or superior to the non-selective PI3Kα inhibitor alpelisib, but without the associated metabolic dysfunction.[2]



| Xenograft<br>Model                                                    | Tumor Type  | PIK3CA<br>Mutation | Treatment                   | Tumor Growth<br>Inhibition               |
|-----------------------------------------------------------------------|-------------|--------------------|-----------------------------|------------------------------------------|
| CAL-33                                                                | Head & Neck | H1047R             | 30, 100 mg/kg<br>p.o. daily | Dose-dependent reduction in tumor volume |
| Detroit 562                                                           | Pharyngeal  | H1047R             | Not specified               | Significant tumor growth delay           |
| NCI-H1048                                                             | Lung        | E545K              | Not specified               | Significant tumor growth inhibition      |
| HCC1954                                                               | Breast      | H1047R             | Not specified               | Significant tumor growth inhibition      |
| ST1056 (PDX)                                                          | Breast      | H1047R             | Not specified               | Tumor<br>regression                      |
| ST1799 (PDX)                                                          | Breast      | E542K/H1065L       | Not specified               | Tumor<br>regression                      |
| ST2652 (PDX)                                                          | Breast      | E545K              | Not specified               | Tumor<br>regression                      |
| Table 2: In Vivo Efficacy of Tersolisib in Xenograft Models.[1][2][9] |             |                    |                             |                                          |

### **Pharmacokinetics**

Preclinical pharmacokinetic studies in mice have shown that **Tersolisib** has excellent drug-like properties, including oral bioavailability and CNS penetration. The pharmacokinetic profile supports once-daily dosing.[10]



| Parameter        | Value     | Species |
|------------------|-----------|---------|
| Half-life (t1/2) | ~60 hours | Human   |

Table 3: Pharmacokinetic

Parameters of Tersolisib.[10]

[11][12]

### **Clinical Development**

**Tersolisib** is being evaluated in the multipart, open-label, Phase 1/2 PIKALO-1 trial (NCT05768139) in patients with advanced solid tumors harboring PIK3CA mutations. Initial results from this trial were presented at the European Society for Medical Oncology (ESMO) Congress 2024.[10][13]

### **Efficacy**

In the PIKALO-1 trial, **Tersolisib** monotherapy demonstrated promising anti-tumor activity across multiple cancer types.[10][13]

| Tumor Type            | Overall Response Rate (ORR) |
|-----------------------|-----------------------------|
| All Solid Tumors      | 21%                         |
| Breast Cancer         | 23%                         |
| Gynecological Cancers | 44%                         |

Table 4: Clinical Efficacy of Tersolisib in the

PIKALO-1 Trial.[10][13]

### Safety and Tolerability

**Tersolisib** has been generally well-tolerated in the PIKALO-1 trial, with most treatment-related adverse events (TRAEs) being mild-to-moderate and transient. Notably, there have been no Grade  $\geq$  3 PI3K $\alpha$  WT toxicity adverse events, such as hyperglycemia, diarrhea, and rash, which are commonly associated with non-selective PI3K inhibitors.[3][10]



| Treatment-Related Adverse Event (≥15%)                                    | Incidence |
|---------------------------------------------------------------------------|-----------|
| Fatigue                                                                   | 30%       |
| Hyperglycemia                                                             | 23%       |
| Nausea                                                                    | 20%       |
| Diarrhea                                                                  | 15%       |
| Table 5: Common Treatment-Related Adverse  Events with Tersolisib [3][10] |           |

Events with Tersolisib.[3][10]

## **Experimental Protocols**

The following sections provide an overview of the methodologies used to characterize Tersolisib.

### **In Vitro Kinase Assay**



Click to download full resolution via product page

Figure 2: Workflow for a typical in vitro kinase assay.



Objective: To determine the half-maximal inhibitory concentration (IC50) of **Tersolisib** against different PI3Kα isoforms.

#### Materials:

- Recombinant human PI3Kα enzymes (wild-type and mutants)
- Lipid substrate (e.g., PIP2)
- Adenosine triphosphate (ATP)
- Tersolisib
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- · Microplate reader

#### Procedure:

- Prepare serial dilutions of **Tersolisib** in an appropriate solvent (e.g., DMSO).
- In a multi-well plate, combine the recombinant PI3Kα enzyme, lipid substrate, and ATP in the assay buffer.
- Add the diluted **Tersolisib** or vehicle control to the respective wells.
- Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.
- Measure the signal (e.g., luminescence) using a microplate reader.



Calculate the percent inhibition for each concentration of **Tersolisib** and determine the IC50 value by fitting the data to a dose-response curve.

### Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of **Tersolisib** on the viability and proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., MCF10A isogenic lines with and without PIK3CA mutations)
- · Complete cell culture medium
- Tersolisib
- Viability assay reagent (e.g., MTT or CellTiter-Glo®)
- · 96-well plates
- Microplate reader

#### Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Tersolisib** in cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of Tersolisib or vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours).
- Add the viability assay reagent to each well and incubate according to the manufacturer's protocol.
- Measure the absorbance or luminescence using a microplate reader.



• Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

### **Western Blotting for Pathway Inhibition**



Click to download full resolution via product page

Figure 3: General workflow for Western blotting.

Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway by measuring the phosphorylation status of key downstream proteins.

#### Materials:

- Cancer cell lines
- Tersolisib
- Lysis buffer with protease and phosphatase inhibitors
- Protein assay reagents
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pAKT (Ser473), anti-total AKT)
- HRP-conjugated secondary antibodies



Chemiluminescent substrate and imaging system

#### Procedure:

- Treat cultured cancer cells with various concentrations of **Tersolisib** for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., pAKT).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

### In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **Tersolisib** in a living organism.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell lines or patient-derived tumor fragments
- Tersolisib formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Procedure:



- Implant cancer cells (subcutaneously or orthotopically) or tumor fragments into the mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer Tersolisib or vehicle control to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).
- Measure tumor volumes with calipers at regular intervals.
- Monitor the body weight and overall health of the mice.
- At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

### Conclusion

**Tersolisib** is a promising, mutant-selective, allosteric inhibitor of PI3Kα that has demonstrated significant preclinical and clinical activity in tumors with PIK3CA mutations. Its ability to spare wild-type PI3Kα translates to a favorable safety profile, potentially overcoming the limitations of previous PI3K inhibitors. The ongoing clinical development of **Tersolisib** will further elucidate its role in the treatment of a wide range of solid tumors driven by aberrant PI3K signaling. The data presented in this technical guide underscore the potential of **Tersolisib** to become a valuable targeted therapy for a significant patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]



- 3. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478 Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 BioSpace [biospace.com]
- 4. Lilly moves to overtake Relay | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 5. drughunter.com [drughunter.com]
- 6. Tersolisib | C16H12F5N5O2 | CID 166532451 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. onclive.com [onclive.com]
- 12. Table 27, Examples of Specific Adverse Effects of Selected Treatments for Breast Cancer - Screening for Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [Tersolisib: A Technical Guide to a Mutant-Selective PI3Kα Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542504#discovery-and-development-of-tersolisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com